2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1H-inden-1-one
Description
Properties
IUPAC Name |
(2E)-2-[(4-methoxyphenyl)methylidene]-3H-inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-19-15-8-6-12(7-9-15)10-14-11-13-4-2-3-5-16(13)17(14)18/h2-10H,11H2,1H3/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOMEZWDBOXOKE-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2CC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\CC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1H-inden-1-one typically involves the condensation of 4-methoxybenzaldehyde with 2,3-dihydro-1H-inden-1-one. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the methylene bridge between the two aromatic systems. The reaction is typically conducted under reflux conditions in a suitable solvent like ethanol or methanol.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction of the carbonyl group in the indenone structure can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Indanone derivatives have shown promise in medicinal chemistry, particularly for their potential anti-cancer and anti-inflammatory properties. Research indicates that modifications to the indanone structure can enhance bioactivity.
- Case Study : A derivative of indanone was synthesized and tested for its cytotoxic effects on various cancer cell lines. Results demonstrated significant inhibition of cell proliferation, suggesting potential as a chemotherapeutic agent .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules.
- Synthesis Pathway : Indanone can be utilized in the synthesis of more complex indene derivatives through cyclization reactions. These derivatives have applications in pharmaceuticals and agrochemicals .
Material Science
Indanone derivatives have been explored for their use in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
- Research Findings : Studies have shown that incorporating indanone into polymer matrices can improve the photophysical properties of the resulting materials, enhancing their efficiency in light-emitting applications .
Summary of Key Applications
Mechanism of Action
The mechanism of action of 2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1H-inden-1-one is not fully understood. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The methoxy group and the indenone structure may facilitate binding to these targets, leading to modulation of their activity. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzylidene Group
The biological and physicochemical properties of indanone derivatives are highly sensitive to substituents on the benzylidene moiety. Key analogs include:
Key Findings :
- Electron-donating groups (e.g., 4-OCH₃ in the target compound) enhance π-conjugation, stabilizing the excited state and influencing fluorescence properties .
- Hydroxyl substituents (e.g., 4-OH in ) improve anti-inflammatory activity in macrophages by modulating NF-κB pathways .
- Bulkier groups (e.g., diphenylmethylidene in ) disrupt planarity, reducing crystallinity but enhancing hydrophobic interactions .
Modifications to the Indanone Core
Derivatives with substitutions on the indanone ring exhibit distinct reactivity and bioactivity:
Key Findings :
- Methoxy groups at the 5,6-positions () increase steric hindrance, slowing metabolic degradation .
- Chlorination at the 5-position () enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions .
Pharmacological Activity Comparison
The target compound and its analogs exhibit diverse biological activities depending on substituents:
Physicochemical and Electronic Properties
- Planarity : The target compound’s near-planar structure (r.m.s. deviation = 0.007 Å) facilitates π-π stacking, whereas diphenylmethylidene analogs () exhibit torsional angles >20°, reducing crystallinity .
- Electronic Properties : DFT calculations (B3LYP/6-31G(d,p)) for indole-substituted analogs show a HOMO-LUMO gap of 3.8 eV , indicating redox activity suitable for antimicrobial applications .
Biological Activity
The compound 2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1H-inden-1-one , also known by its CAS number 5706-14-9 , is a synthetic derivative of indene with potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
- Molecular Formula : C₁₈H₁₆O₃
- Molecular Weight : 280.32 g/mol
- Melting Point : 175 °C
This compound features a methoxyphenyl group, which may contribute to its biological activities by influencing interactions with biological targets.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit various biological activities, including:
- Antioxidant Activity : Many indene derivatives have shown promise in scavenging free radicals, which can mitigate oxidative stress-related damage.
- Anti-inflammatory Effects : Some studies suggest that this compound may inhibit pro-inflammatory mediators, potentially benefiting conditions like arthritis and other inflammatory diseases.
- Antimicrobial Properties : Preliminary data indicate that the compound may possess antibacterial and antifungal activity, making it a candidate for further investigation in infectious disease treatments.
The precise mechanisms through which This compound exerts its effects are not fully elucidated. However, similar compounds have been observed to interact with various biological pathways:
- Inhibition of Enzymatic Activity : Some derivatives inhibit enzymes involved in inflammation and oxidative stress.
- Modulation of Cell Signaling Pathways : There is evidence suggesting that these compounds can influence pathways related to cell survival and apoptosis.
- Direct Interaction with Pathogens : Antimicrobial activity may stem from direct interactions with bacterial cell membranes or metabolic pathways.
Study 1: Antioxidant Activity
A study published in MDPI demonstrated that indene derivatives exhibit significant antioxidant properties through DPPH radical scavenging assays. The results indicated that the presence of methoxy groups enhances the electron-donating ability of the compound, thereby increasing its antioxidant capacity .
Study 2: Anti-inflammatory Effects
Research highlighted in PubChem explored the anti-inflammatory potential of related compounds. The study reported that certain derivatives inhibited the production of TNF-alpha and IL-6 in macrophage cell lines, suggesting a mechanism for their anti-inflammatory effects .
Study 3: Antimicrobial Properties
A comparative study on various indene derivatives showed that compounds with methoxy substitutions had enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those for control antibiotics .
Comparative Analysis Table
| Property | This compound | Similar Indene Derivatives |
|---|---|---|
| Antioxidant Activity | High (DPPH assay) | Moderate to High |
| Anti-inflammatory Activity | Significant (TNF-alpha inhibition) | Variable |
| Antimicrobial Activity | Effective against S. aureus and E. coli | Effective against various pathogens |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
